![molecular formula C18H27FN4O5S B3005104 N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868980-86-3](/img/structure/B3005104.png)
N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
The compound N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical entity that appears to be a derivative of oxalamide, which is a class of compounds known for their potential in various chemical applications. The structure suggests the presence of an oxazolidinone moiety, a fluorophenyl group, and a diethylaminoethyl chain, which may contribute to the compound's chemical behavior and properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement followed by a new sequence . Although the specific synthesis of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide likely features a complex arrangement of functional groups. The oxazolidinone ring, known for its presence in various pharmacologically active compounds, could impart significant chemical stability and influence the molecule's reactivity. The fluorophenyl group may affect the electronic distribution within the molecule, potentially enhancing its ability to participate in certain chemical reactions.
Chemical Reactions Analysis
While the specific chemical reactions of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide are not provided, the presence of the oxazolidinone and sulfonyl groups suggests that it could be involved in reactions typical of these functionalities. For instance, the sulfonyl group could be a key player in sulfinyl transfer reactions, as indicated by the development of sulfinyl transfer agents from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents . This could be relevant for the synthesis of sulfinamide ligands, which are valuable in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be inferred to some extent from its structural components. The diethylaminoethyl chain may contribute to the solubility of the compound in organic solvents, while the oxazolidinone ring could confer a degree of rigidity to the molecular structure. The fluorophenyl group is likely to influence the compound's electronic properties and could potentially enhance its lipophilicity, which might be relevant in the context of biological applications.
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O5S/c1-3-22(4-2)10-9-20-17(24)18(25)21-13-16-23(11-12-28-16)29(26,27)15-7-5-14(19)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEGGKXSVBGOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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